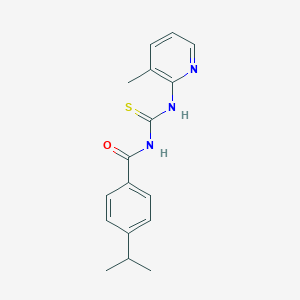
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMPY is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea is based on its ability to bind to specific targets, including enzymes, receptors, and proteins. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in cognitive function. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to bind to β-amyloid peptide, a protein that is implicated in the pathogenesis of Alzheimer's disease, and to modulate its aggregation and toxicity.
Biochemical and Physiological Effects
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects, depending on the target it binds to. Inhibition of acetylcholinesterase by N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can increase the levels of acetylcholine in the brain, which can improve cognitive function. Binding of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea to β-amyloid peptide can prevent its aggregation and neurotoxicity, which can reduce the progression of Alzheimer's disease. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to have anticancer activity, by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines.
实验室实验的优点和局限性
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has several advantages for lab experiments, including its high purity, stability, and specificity for different targets. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can be used in different assays, including enzymatic assays, binding assays, and fluorescence microscopy. However, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea, including the development of novel N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea derivatives with improved pharmacokinetic properties and target selectivity. The use of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders is also an area of active research. The investigation of the molecular mechanisms underlying the anticancer activity of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can lead to the development of new cancer therapies. The application of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea in neuroscience research can provide new insights into the role of neurotransmitters in brain function and dysfunction.
合成方法
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can be synthesized using different methods, including the reaction of 4-isopropylbenzoyl isothiocyanate with 3-methyl-2-pyridinylamine, or the reaction of 4-isopropylbenzoyl chloride with thiourea and 3-methyl-2-pyridinylamine. The synthesis of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been optimized to achieve high yields and purity, and various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, have been used to characterize the compound.
科学研究应用
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In biochemistry, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been used as a probe to study the binding properties of different proteins, including acetylcholinesterase and β-amyloid peptide. In neuroscience, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been used as a fluorescent marker to study the distribution and dynamics of different neurotransmitter systems in the brain.
属性
分子式 |
C17H19N3OS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-[(3-methylpyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)13-6-8-14(9-7-13)16(21)20-17(22)19-15-12(3)5-4-10-18-15/h4-11H,1-3H3,(H2,18,19,20,21,22) |
InChI 键 |
MZLHGHWXHNPFEN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
规范 SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B251583.png)
![N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251585.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251588.png)
![N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B251590.png)

![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251596.png)
![4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251599.png)
![2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251600.png)
![2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251601.png)
![2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B251602.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B251603.png)
![5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251607.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)